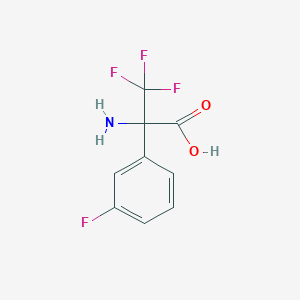

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

描述

属性

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXDDYNJOVNZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Biochemical Pathways

The biochemical pathways affected by 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets. .

生物活性

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid (also known as a trifluoromethyl amino acid) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing metabolic stability and altering pharmacokinetic properties, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8F4N O2

- Molecular Weight : 252.17 g/mol

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and potential interactions with biological targets.

Research indicates that compounds with trifluoromethyl groups can act as modulators of neurotransmitter systems. Specifically, this compound may function as an antagonist at certain receptors or inhibit specific enzymes involved in neurotransmitter metabolism. This activity is hypothesized to be due to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize negative charges during interactions with target proteins.

Enzyme Inhibition

Several studies have explored the enzyme inhibition properties of similar compounds. For instance, trifluoromethyl amino acids have been shown to inhibit enzymes like DPP-IV (Dipeptidyl Peptidase IV), which plays a crucial role in glucose metabolism. The inhibition of DPP-IV is beneficial in treating type 2 diabetes by prolonging the action of incretin hormones that regulate insulin secretion .

Receptor Binding Studies

In vitro studies suggest that compounds containing trifluoromethyl groups can exhibit increased binding affinity to serotonin receptors. For example, modifications in the phenolic ring structure have resulted in enhanced potency for inhibiting serotonin reuptake . This mechanism indicates potential applications in treating mood disorders and anxiety.

Case Study 1: DPP-IV Inhibition

A study conducted on various trifluoromethyl amino acids revealed that this compound demonstrated significant inhibition of DPP-IV activity compared to non-fluorinated analogs. The study utilized enzyme assays to quantify inhibition rates and established structure-activity relationships (SAR) that highlighted the importance of the trifluoromethyl group for biological activity.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter systems using this compound. Researchers found that it effectively inhibited the uptake of serotonin in neuronal cell lines, suggesting its potential as an antidepressant agent. The study emphasized the need for further exploration into its pharmacological profile and therapeutic applications.

Data Table: Summary of Biological Activities

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its stability and reactivity. The molecular formula is , with a molecular weight of approximately 223.16 g/mol. Its structure allows for interactions that are significant in biological systems and chemical synthesis.

Medicinal Chemistry Applications

- Anticancer Research :

- Cholesteryl Ester Transfer Protein (CETP) Inhibition :

- Neuroprotective Effects :

Material Science Applications

- Fluorinated Polymers :

- Nanotechnology :

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorination Patterns

2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid (CAS 1340437-02-6)

- Structure : Fluorine at the ortho position of the phenyl ring.

- Molecular Weight : 237.15 g/mol (identical to the target compound).

- This positional isomer is listed as a specialized chemical product but lacks detailed activity data ().

3-Fluoro-DL-phenylalanine (2-Amino-3-(3-fluorophenyl)propanoic acid)

- Structure: Lacks the trifluoromethyl group on the propanoic acid chain.

- Molecular Weight : 199.18 g/mol ().

- The absence of trifluoromethyl groups reduces its lipophilicity, likely affecting membrane permeability compared to the target compound.

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-fluorophenylalanine)

- Structure : Fluorine at the para position of the phenyl ring.

- Relevance: Used in studies on LAT1 inhibitors (). Para-substitution may enhance binding to aromatic amino acid transporters due to reduced steric effects compared to meta-substitution.

Trifluoromethyl-Substituted Analogs

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 240490-00-0)

- Structure : Trifluoromethyl group on the phenyl ring instead of fluorine.

Ethyl 2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate

- Structure : Replaces the 3-fluorophenyl group with an indole moiety.

- Synthesis: Prepared via hydrogenolysis (). Indole-containing analogs may exhibit enhanced binding to serotonin receptors or enzyme active sites.

Functionalized Derivatives

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (HY-W009794)

- Structure : Adds a hydroxyl group at the para position of the phenyl ring.

- Molecular Weight : 199.18 g/mol ().

3,3,3-Trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid (CAS 10068-52-7)

Antimicrobial Activity

Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) show selective activity against E. coli and S. aureus. While the target compound lacks chlorine, its trifluoromethyl group may similarly disrupt bacterial membrane integrity or enzyme function.

Anti-Inflammatory and Cytotoxic Potential

β-Hydroxy-β-arylalkanoic acids () structurally resemble NSAIDs like ibuprofen. The target compound’s trifluoromethyl group could enhance COX-2 selectivity or metabolic stability, though this requires experimental validation.

Blood-Brain Barrier Permeability

The target compound’s trifluoromethyl group may further reduce permeability compared to non-fluorinated analogs.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid | Not provided | 237.15 | 3-F-phenyl, CF₃ |

| 2-Amino-3-(3-fluorophenyl)propanoic acid | 403-90-7 | 199.18 | 3-F-phenyl |

| 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | 240490-00-0 | Not provided | 3-CF₃-phenyl |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | 403-90-7 | 199.18 | 3-F, 4-OH-phenyl |

准备方法

Trifluoromethylation and Formation of the Propanoic Acid Backbone

A key step involves introducing the trifluoromethyl group adjacent to the amino acid backbone. According to patent literature, a multi-step process is used starting from trifluoroacetoacetic ester:

- Step 1: Acid-catalyzed conversion of trifluoroacetoacetic ester to trifluoroacetone using concentrated sulfuric acid at elevated temperature (~73°C).

- Step 2: Reaction of trifluoroacetone with alkali metal cyanides (e.g., sodium or potassium cyanide) to form trifluoropropionitrile intermediates.

- Step 3: Conversion of nitriles to propionic acid esters using C1-C4 alcohols.

- Step 4: Enzymatic hydrolysis (lipase or esterase catalysis) to yield chiral 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

- Step 5: Further hydrolysis to obtain the final trifluorinated propanoic acid derivative.

This sequence allows for stereochemical control by enzymatic resolution, yielding optically active intermediates important for the amino acid synthesis.

Representative Reaction Conditions and Yields

Analytical Considerations and Purity Control

- Chiral HPLC is used to assess enantiomeric purity, often achieving >98% ee.

- NMR (¹H, ¹³C, and ¹⁹F) confirms the presence of trifluoromethyl and fluorophenyl groups, with characteristic coupling constants (e.g., $$ ^3J_{3-F} = 8-12 $$ Hz for meta-fluorine).

- Mass spectrometry (HR-ESI-MS) verifies molecular weight and purity.

- Crystallization or chromatographic purification ensures isolation of the target compound in high purity.

Summary of Key Research Findings

- The multi-step synthesis involving trifluoroacetoacetic ester and alkali metal cyanides is a robust route to trifluoromethylated propanoic acid intermediates with good yields and stereochemical control via enzymatic hydrolysis.

- The incorporation of the 3-fluorophenyl moiety is efficiently achieved by Schiff base formation from 3-fluorobenzaldehyde and glycine, followed by reduction.

- Organometallic catalysis, such as palladium-catalyzed cross-coupling, offers alternative routes to fluorinated phenylalanine derivatives, which may be adapted for the target compound.

- Reaction conditions such as temperature, catalyst loading, and solvent polarity critically influence yield and enantiomeric purity.

- The combination of chemical and enzymatic steps allows for scalable and stereoselective synthesis suitable for pharmaceutical applications.

The preparation of This compound involves sophisticated synthetic strategies combining classical organic reactions with enzymatic biotransformations to achieve high stereochemical purity. The key steps include trifluoromethylation via trifluoroacetoacetic ester intermediates, cyanide-mediated transformations, and introduction of the 3-fluorophenyl group through Schiff base chemistry. Analytical techniques ensure product integrity, making these methods suitable for research and industrial scale synthesis.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically begins with fluorinated aromatic precursors (e.g., 3-fluoroaniline derivatives) via nucleophilic substitution or Friedel-Crafts alkylation. For example, zinc-mediated coupling in anhydrous THF under nitrogen can introduce trifluoromethyl groups . Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature gradients. Post-synthetic purification via recrystallization (using ethanol/water) or HPLC (C18 columns, acidic mobile phase) ensures >95% purity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.4 ppm for aromatic protons), ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups), and ¹³C NMR (to confirm carbonyl and quaternary carbons) .

- X-ray Crystallography : Resolves stereochemistry at the chiral center (C2) and confirms fluorine substitution patterns .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., dehalogenated analogs) using ESI-negative mode .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

- Methodology : The amino group undergoes acylation (e.g., acetic anhydride) or Schiff base formation, while the trifluoromethyl group resists nucleophilic substitution. Fluorine on the phenyl ring directs electrophilic aromatic substitution (e.g., nitration at the para position). Reactivity is modulated by electron-withdrawing effects of the CF₃ group, which deactivates the ring but stabilizes intermediates .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to structurally similar fluorinated amino acids?

- Methodology : In vitro assays (e.g., hepatic microsomes) reveal glutathione conjugation at the amino group, forming cysteine conjugates. Beta-lyase-mediated cleavage generates reactive intermediates like 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, analogous to fluorinated vinyl ether (FDVE) metabolism . Compare metabolite ratios (fluoroacids vs. mercapturates) using LC-MS/MS to assess renal bioactivation risks .

Q. How can researchers resolve contradictions in reported bioactivity data between different fluorinated analogs?

- Methodology : Discrepancies often arise from substituent positioning (e.g., meta vs. para fluorine). Use computational docking (AutoDock Vina) to evaluate binding affinities to targets like GABA receptors. Validate via in vitro functional assays (e.g., patch-clamp electrophysiology) under standardized conditions (pH 7.4, 37°C) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for fluorine substitution patterns?

- Methodology :

- Systematic Analog Synthesis : Replace fluorine with Cl, Br, or methoxy groups to assess electronic effects .

- DFT Calculations : Model electrostatic potential maps to predict sites of H-bonding or steric hindrance .

- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., COX-2) or cellular uptake studies (³H-labeled compounds) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

- Methodology : Discrepancies arise from protonation states (pH-dependent). Measure solubility at physiological pH (7.4) using shake-flask methods with UV-Vis quantification. The trifluoromethyl group enhances lipophilicity (logP ~1.8), but the carboxylic acid improves aqueous solubility (20–30 mg/mL at pH 7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。